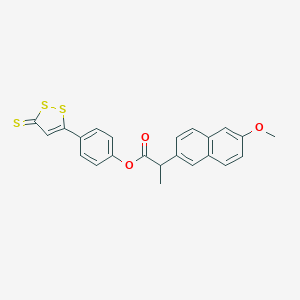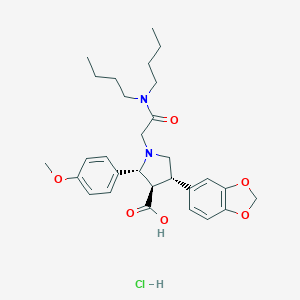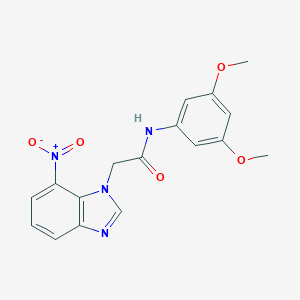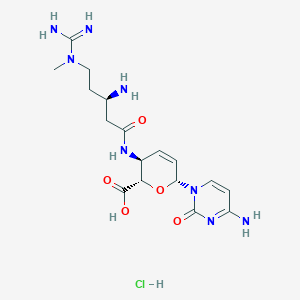
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate
Overview
Description
ATB-345 is a Hydrogen sulfide-releasing cyclooxygenase inhibitor.
Scientific Research Applications
Electronic Substituent Constants Assessment
Research on similar compounds, specifically 3-thioxo-1,2-dithiol groups, involved the assessment of electronic substituent constants through pKa measurements. This study highlighted the withdrawing effect of the 3-thioxo-1,2-dithiol group, which is significant for understanding the electronic properties of related compounds (Chollet, Legouin, & Burgot, 1998).
Synthesis and Antimicrobial Activity
A related compound, 2-(6-methoxy-2-naphthyl)propionamide, was synthesized and found to have significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds, including the one (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anti-inflammatory Properties
Another study on compounds with a similar structure revealed significant anti-inflammatory activity. This could imply potential anti-inflammatory applications for 4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Chromatographic Analysis
Compounds featuring 6-methoxynaphthalen-2-yl groups have been used as fluorogenic labeling reagents in high-performance liquid chromatography for the determination of biologically important thiols. This demonstrates potential application in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Solubility Studies
The solubility of related compounds, like (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents has been studied. Understanding the solubility characteristics can be crucial for pharmaceutical formulation and chemical processing (Yan, Chen, Liu, Sima, Chen, Shi, & Zhu, 2009).
Chemical Synthesis
Research on one-pot synthesis techniques for similar compounds shows the evolving methods in chemical synthesis, which can be applicable for the compound (Gharib, Daneshtalab, Scheeren, Bamoharram, Roshani, & Jahangir, 2009).
Pharmaceutical Analysis
Studies involving related compounds, such as naproxen, in oil-water emulsions highlight the importance of these compounds in the development of pharmaceutical analysis methods (Shevchenko & Kulichenko, 2008).
properties
Product Name |
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate |
|---|---|
Molecular Formula |
C23H18O3S3 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C23H18O3S3/c1-14(16-3-4-18-12-20(25-2)10-7-17(18)11-16)23(24)26-19-8-5-15(6-9-19)21-13-22(27)29-28-21/h3-14H,1-2H3 |
InChI Key |
ABPAEYXKEGBGCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C2C=C(OC)C=CC2=C1)C(OC3=CC=C(C4=CC(SS4)=S)C=C3)=O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C4=CC(=S)SS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ATB345; ATB 345; ATB-345 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)

![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide](/img/structure/B519963.png)
![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)
![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)

![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)


![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)